1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid
Overview
Description
1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring with a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can also be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Cyclopropane Synthesis: Cyclopropane rings can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of alcohols or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Substitution: The cyclopropane ring can undergo substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: TFA, HCl
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Deprotected Amines: Resulting from the removal of the Boc group.
Substituted Cyclopropanes: Resulting from substitution reactions on the cyclopropane ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with biological targets. The Boc group can protect amines from unwanted reactions, while the cyclopropane ring can participate in various chemical reactions. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
1-(Methylamino)cyclopropane-1-carboxylic acid: Lacks the Boc protecting group.
1-(Boc)aminocyclopropane-1-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: 1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylamino substituent, which provides additional reactivity and protection options compared to similar compounds.
Properties
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWJFJPLPQMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119145-87-8 | |
Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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